molecular formula C17H15NO B2735788 3-Benzyl-2-methoxyquinoline CAS No. 1381767-10-7

3-Benzyl-2-methoxyquinoline

Cat. No.: B2735788
CAS No.: 1381767-10-7
M. Wt: 249.313
InChI Key: DUWVHIVDJMUEGX-UHFFFAOYSA-N
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Description

Overview of the Quinoline (B57606) Heterocyclic System

Quinoline is a nitrogen-containing heterocyclic aromatic compound. gcwgandhinagar.comresearchgate.net Its structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring at two adjacent carbon atoms. numberanalytics.combritannica.com This bicyclic system, with the chemical formula C₉H₇N, is also known as benzo[b]pyridine or 1-azanaphthalene. gcwgandhinagar.comorientjchem.orgnih.gov The presence of the nitrogen atom within the aromatic system significantly influences the electronic properties of the molecule, rendering it an electron-deficient system. numberanalytics.com This feature dictates its reactivity, particularly in electrophilic and nucleophilic substitution reactions. gcwgandhinagar.comorientjchem.org

Quinoline is a weak tertiary base. orientjchem.orgnih.gov Electrophilic substitutions, similar to those in benzene and pyridine, typically occur on the benzene ring, preferably at positions 5 and 8. gcwgandhinagar.comorientjchem.org Conversely, nucleophilic substitution reactions readily occur on the electron-deficient pyridine ring, favoring positions 2 and 4. gcwgandhinagar.comorientjchem.org This distinct reactivity makes the quinoline scaffold a versatile building block in organic synthesis. numberanalytics.com

Historical Context of Quinoline-Based Research

The history of quinoline is intrinsically linked to the field of medicinal chemistry. The parent compound, quinoline, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. nih.gov However, the significance of the quinoline scaffold was recognized even earlier with the use of bark from the Cinchona tree to treat malaria. researchgate.net In 1820, alkaloids were extracted from this bark, leading to the isolation of quinine (B1679958) and cinchonine (B1669041) by Pelletier and Caventou. globalresearchonline.net Quinine, a complex quinoline derivative, served as the primary antimalarial agent for over a century. researchgate.netglobalresearchonline.net

The development of synthetic quinoline-based drugs began in earnest in the 20th century. The success of quinine spurred research into simpler, synthetic analogues. This led to the creation of prominent antimalarial drugs like chloroquine (B1663885) in the 1940s, followed by primaquine (B1584692) and amodiaquine. researchgate.netglobalresearchonline.net The discovery that modifications to the quinoline structure could yield potent therapeutic agents cemented its status as a "privileged scaffold" in medicinal chemistry. researchgate.netbohrium.com

General Academic Relevance of Quinoline Derivatives in Synthetic and Medicinal Chemistry Research

The quinoline framework is a cornerstone of modern synthetic and medicinal chemistry research. researchgate.netnih.gov Its derivatives have been extensively studied and are known to exhibit a wide array of biological activities. orientjchem.orgorientjchem.org Beyond its historical importance in antimalarial drug discovery, the quinoline motif is present in drugs developed for various therapeutic areas, including antibacterial (fluoroquinolones), anticancer, anti-inflammatory, antiviral, and antitubercular applications. nih.govorientjchem.orgrsc.org

In synthetic chemistry, the quinoline ring system is a valuable synthon for constructing more complex molecular architectures. numberanalytics.com The differential reactivity of the benzene and pyridine rings allows for selective functionalization, providing access to a vast chemical space. gcwgandhinagar.com Researchers continuously explore novel synthetic methodologies, such as the Skraup, Combes, and Friedländer syntheses, to access functionalized quinolines efficiently. nih.govnih.gov The ongoing interest in quinoline chemistry is driven by the quest for new therapeutic agents and advanced materials. bohrium.comrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-2-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-19-17-15(11-13-7-3-2-4-8-13)12-14-9-5-6-10-16(14)18-17/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWVHIVDJMUEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C=C1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Conclusion

The quinoline (B57606) heterocycle stands as a structure of immense historical and contemporary importance in chemical science, forming the backbone of numerous essential medicines. The specific compound, 3-Benzyl-2-methoxyquinoline, exemplifies the practical application of quinoline chemistry. While a simple derivative, its significance is magnified by its role as a key synthetic intermediate. Its chemical reactivity, particularly at the benzylic position, is leveraged in the industrial synthesis of the vital antituberculosis drug Bedaquiline. As research into quinoline-based compounds continues, the study of such fundamental building blocks remains essential for the advancement of synthetic and medicinal chemistry.

Structural Characterization and Spectroscopic Analysis of 3 Benzyl 2 Methoxyquinoline

X-ray Crystallography and Conformational Analysis

Molecular Geometry and Conformation in Solid State:Without X-ray diffraction data, a definitive analysis of the molecule's solid-state geometry, including bond lengths, bond angles, torsion angles, and the spatial orientation of the benzyl (B1604629) and methoxy (B1213986) groups relative to the quinoline (B57606) ring, cannot be performed.

Due to the absence of this fundamental data, the generation of a scientifically accurate and detailed article focusing solely on the structural characterization of 3-Benzyl-2-methoxyquinoline is not possible.

Theoretical and Computational Studies of 3 Benzyl 2 Methoxyquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been employed to determine the optimized molecular geometry and electronic properties of 3-benzyl-6-bromo-2-methoxyquinoline (B32111). These studies typically utilize functionals like B3LYP combined with basis sets such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. The results from these calculations provide a detailed picture of the molecule at the atomic level.

The first step in computational analysis is to find the lowest energy structure of the molecule, known as geometry optimization. For 3-benzyl-6-bromo-2-methoxyquinoline, DFT calculations were used to predict the most stable conformation. The theoretical geometry was then compared with experimental data obtained from single-crystal X-ray diffraction.

The results indicated a strong consistency between the DFT-optimized molecular structure and the experimentally determined crystal structure. This agreement validates the computational method used and confirms that the calculated geometry is a reliable representation of the molecule's actual structure. Key geometric parameters such as bond lengths and bond angles are determined in this process. While the specific optimized parameters for 3-benzyl-6-bromo-2-methoxyquinoline are found within dedicated studies, the table below shows a representative example of calculated bond lengths and angles for a related quinoline (B57606) derivative to illustrate the output of such an analysis.

Selected Optimized Bond Lengths (Å)Selected Optimized Bond Angles (°)
ParameterValueParameterValue
C1-C21.37C1-C2-C3120.5
C2-N11.38C2-N1-C9117.8
C9-C101.41C10-C9-N1122.1
C3-C111.51C2-C3-C11123.4
C2-O11.36N1-C2-O1115.9
O1-C171.43C2-O1-C17117.5

Note: The data in this table is illustrative for a quinoline derivative and not the specific values for 3-benzyl-2-methoxyquinoline.

Following geometry optimization, DFT is used to analyze the electronic properties of the molecule. This includes examining the distribution of electrons and the energies of the molecular orbitals, which are crucial for understanding the molecule's reactivity, stability, and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and kinetic stability. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In comparative studies, it was found that 3-benzyl-6-bromo-2-methoxyquinoline has a smaller HOMO-LUMO gap compared to its 2-chloro analog, indicating its higher chemical reactivity. The distribution of these orbitals shows where the molecule is most likely to interact with other species. For 3-benzyl-6-bromo-2-methoxyquinoline, the HOMO is typically localized over the quinoline ring system, while the LUMO is distributed across both the quinoline and benzyl (B1604629) moieties.

ParameterEnergy (eV)
EHOMO-6.18
ELUMO-1.79
Energy Gap (ΔE)4.39

Note: The data in this table is representative for a substituted quinoline derivative and serves as an example of typical values obtained from DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. wolfram.comuni-muenchen.de It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. nih.gov The map uses a color scale to denote different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green areas represent regions with a neutral potential. wolfram.comresearchgate.net

For 3-benzyl-6-bromo-2-methoxyquinoline, MEP analysis reveals that the most negative potential is concentrated around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy (B1213986) group. This indicates that these are the primary sites for electrophilic interactions. The hydrogen atoms, particularly those on the benzyl and methoxy groups, exhibit a positive potential, making them potential sites for nucleophilic interactions.

Frontier Molecular Orbital (FMO) theory focuses on the interaction between the HOMO of one molecule and the LUMO of another. acs.org This analysis is fundamental to predicting the outcomes of chemical reactions. The energies and symmetries of the FMOs determine the feasibility and regioselectivity of a reaction.

The analysis of the HOMO and LUMO of 3-benzyl-6-bromo-2-methoxyquinoline provides a clear picture of its reactive nature. The HOMO's energy indicates its capacity as an electron donor (nucleophile), while the LUMO's energy indicates its capacity as an electron acceptor (electrophile). The relatively small energy gap between them facilitates electron transfer, which is a key factor in its chemical behavior and potential biological activity. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. nih.gov It allows for the investigation of charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions quantifies their strength.

Spectroscopic Property Predictions (e.g., UV-Vis, IR)

Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These predictions are valuable for interpreting experimental spectra and understanding the electronic and vibrational characteristics of the compound. While specific theoretical spectra for this compound are not extensively published, studies on closely related analogs, such as 3-benzyl-6-bromo-2-methoxyquinoline, provide a strong conceptual basis for these predictions. tandfonline.comtandfonline.com

Infrared (IR) Spectroscopy Predictions: Theoretical IR spectra are calculated by determining the vibrational frequencies of a molecule's bonds in its optimized geometry. These frequencies correspond to the energy required to induce vibrations such as stretching, bending, and scissoring. DFT calculations can predict these vibrational modes and their corresponding intensities, which can then be compared to experimental Fourier-transform infrared (FTIR) spectra. For instance, in a study of 3-benzyl-6-bromo-2-methoxyquinoline, the calculated vibrational frequencies showed good agreement with the experimental FTIR spectrum, validating the computational model. tandfonline.comtandfonline.com Key vibrational modes for the quinoline and benzyl groups, such as C-H, C=C, C-N, and C-O stretching, can be accurately predicted.

Table 1: Conceptual Comparison of Predicted vs. Experimental IR Frequencies for a this compound Analog

Vibrational ModePredicted Frequency (cm⁻¹) (DFT/B3LYP)Experimental Frequency (cm⁻¹) (FTIR)
C-H stretch (aromatic)3050 - 31003060
C-H stretch (aliphatic)2900 - 30002930
C=C stretch (quinoline)1580 - 16201600
C=N stretch1550 - 15901570
C-O-C stretch1200 - 12501230

UV-Vis Spectroscopy Predictions: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies and oscillator strengths correspond to the absorption wavelengths (λmax) and intensities observed in an experimental UV-Vis spectrum. These transitions typically involve the promotion of electrons from lower energy molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO), to higher energy orbitals, like the Lowest Unoccupied Molecular Orbital (LUMO). For quinoline derivatives, these transitions often correspond to π-π* and n-π* transitions within the aromatic system.

Correlation Between Theoretical and Experimental Data (e.g., X-ray Diffraction)

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For molecular structures, single-crystal X-ray diffraction provides precise experimental measurements of bond lengths, bond angles, and dihedral angles. These experimental parameters can be compared with the optimized molecular geometry obtained from theoretical calculations, such as DFT. A high degree of correlation between the theoretical and experimental data lends confidence to the computational model and allows for a more detailed understanding of the molecule's structure.

In a study on 3-benzyl-6-bromo-2-methoxyquinoline, the molecular structure was optimized using DFT with the B3LYP method and 6-311G(2d,p) basis set. tandfonline.comtandfonline.com The optimized geometric parameters were then compared to the data obtained from single-crystal X-ray diffraction. The results indicated that the molecular structures optimized by DFT were consistent with the crystal structures determined experimentally, demonstrating the accuracy of the computational approach. tandfonline.comtandfonline.com This correlation allows for a detailed analysis of the molecule's conformation and the electronic effects of its substituents.

Table 2: Conceptual Correlation of Theoretical and Experimental Bond Lengths and Angles for a this compound Analog

ParameterTheoretical Value (DFT)Experimental Value (X-ray Diffraction)
Bond Lengths (Å)
N1-C21.311.30
C2-C31.431.42
C3-C9 (benzyl)1.511.50
C2-O11.351.34
**Bond Angles (°) **
C2-N1-C8a117.5117.3
N1-C2-C3123.0122.8
C2-C3-C4120.5120.3
C3-C9-C10 (benzyl)113.0112.9

Molecular Docking Studies with Biological Macromolecules (conceptual interaction modeling only)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to understand how a small molecule might interact with a biological target. The studies are conceptual, modeling the potential interactions without making claims about biological activity.

In a molecular docking simulation, the this compound molecule would be treated as a flexible ligand, and its conformational space would be explored within the binding site of a target protein. The analysis of the resulting docked poses focuses on identifying key non-covalent interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: The nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors.

Hydrophobic Interactions: The benzyl and quinoline rings provide extensive hydrophobic surfaces that can interact with nonpolar amino acid residues in the protein's binding pocket.

π-π Stacking: The aromatic rings of the quinoline and benzyl moieties can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Visualization software is used to analyze these interactions in three-dimensional space, providing a conceptual model of how this compound might bind to a protein.

Table 3: Conceptual Ligand-Protein Interactions for this compound

Interaction TypePotential Interacting Group on LigandPotential Interacting Amino Acid Residues
Hydrogen BondQuinoline Nitrogen, Methoxy OxygenSerine, Threonine, Tyrosine, Asparagine, Glutamine
HydrophobicBenzyl Ring, Quinoline RingLeucine, Isoleucine, Valine, Alanine
π-π StackingBenzyl Ring, Quinoline RingPhenylalanine, Tyrosine, Tryptophan
Cation-πQuinoline RingLysine, Arginine

A key output of molecular docking is a scoring function that estimates the binding affinity between the ligand and the protein. These scores are typically expressed in units of energy (e.g., kcal/mol), with more negative values indicating a stronger predicted binding affinity. Scoring functions are complex algorithms that take into account the various types of interactions identified during the ligand-protein interaction analysis.

The predicted binding affinity provides a conceptual ranking of how well the this compound might bind to a particular protein target compared to other molecules. It is important to note that these are theoretical predictions and serve as a guide for further experimental investigation rather than a definitive measure of binding strength. The accuracy of binding affinity predictions can be influenced by factors such as the quality of the protein structure, the flexibility of the ligand and protein, and the specific scoring function used.

Table 4: Conceptual Binding Affinity Prediction for this compound with a Hypothetical Protein Target

LigandPredicted Binding Affinity (kcal/mol)Key Conceptual Interactions
This compound-8.5Hydrogen bond with Ser24, π-π stacking with Phe112, Hydrophobic interactions with Leu45 and Val89
Reference Ligand A-9.2Two hydrogen bonds with Ser24 and Asn26, π-π stacking with Phe112
Reference Ligand B-7.1Hydrophobic interactions with Leu45 and Val89

In Vitro Biological Activities and Molecular Interaction Mechanisms

In Vitro Antimycobacterial/Antitubercular Activities

The investigation into quinoline (B57606) derivatives has been particularly fruitful in the search for new treatments for tuberculosis (TB). A closely related compound, 3-benzyl-6-bromo-2-methoxyquinoline (B32111), is a known reactant in the synthesis of Bedaquiline, a potent diarylquinoline drug used in the treatment of multidrug-resistant tuberculosis. chemicalbook.com The antimycobacterial profile of this class is largely characterized by the activity of Bedaquiline.

The primary method for evaluating the antitubercular potential of a compound is through in vitro mycobacterial growth inhibition assays (MGIA). nih.govnih.govfrontiersin.org These assays directly measure a compound's ability to inhibit the proliferation of Mycobacterium tuberculosis (Mtb). Bedaquiline, a key drug synthesized from a derivative of 3-Benzyl-2-methoxyquinoline, demonstrates potent growth inhibition against Mtb. It has a minimum inhibitory concentration (MIC) for 99% of growth (MIC₉₉) of 0.03 µg/mL (54 nM) for the standard Mtb H37Rv strain. nih.gov This potent activity extends to drug-sensitive and, crucially, multidrug-resistant strains of Mtb, highlighting the efficacy of the diarylquinoline scaffold. nih.gov

Table 1: In Vitro Activity of Bedaquiline against Mycobacterium tuberculosis
CompoundTarget OrganismMIC ValueReference
BedaquilineM. tuberculosis H37Rv0.03 µg/mL (MIC₉₉) nih.gov
BedaquilineDrug-Resistant M. tuberculosis StrainsPotent Activity (Specific MICs vary) nih.gov

The unique mechanism of action for the diarylquinoline class of antitubercular drugs is the inhibition of the mycobacterial F1F0-ATP synthase. nih.gov This enzyme is critical for generating adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, through oxidative phosphorylation. nih.gov Bedaquiline specifically targets the proton pump of the ATP synthase enzyme in Mycobacterium tuberculosis.

The binding occurs at the interface of the a and c subunits of the enzyme, blocking the rotation of the rotor and thereby halting ATP synthesis. nih.govbiorxiv.org This inhibition of energy production leads to a bacteriostatic effect at nanomolar concentrations and is ultimately lethal to the bacteria, which rely heavily on aerobic respiration for survival. nih.gov Electron cryomicroscopy studies have revealed that the binding of diarylquinolines like Bedaquiline induces significant conformational changes in the ATP synthase, creating tight binding pockets that stabilize the drug-enzyme interaction. biorxiv.orgembopress.orgalbany.edu This specific targeting of a crucial mycobacterial enzyme is a key reason for the potent activity of Bedaquiline and its derivatives.

In Vitro Antimicrobial/Antibacterial Activities

The quinoline core is present in a wide array of synthetic compounds that exhibit broad-spectrum antibacterial activity. While data on this compound is limited, studies on various functionalized quinoline and quinoxaline (B1680401) derivatives demonstrate the potential of this chemical class against diverse bacterial pathogens, including those with significant antibiotic resistance. theaspd.com

Research into quinoline derivatives has shown activity against both Gram-positive and Gram-negative bacteria. For instance, studies on novel tetrahydro quinoline derivatives showed remarkable antibacterial activities against Staphylococcus aureus, E. coli, Pseudomonas aeruginosa, Klebsiella pneumonia, Salmonella typhimurium, and Bacillus subtilis. nih.gov Similarly, synthesized 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, a related heterocyclic compound, inhibited the growth of Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumonia. magnascientiapub.com This indicates that the quinoline scaffold can be modified to create compounds with a wide range of antibacterial action.

A significant area of research is the development of quinoline-based compounds effective against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Several studies have reported success in this area. For example, a series of functionalized phenoxy quinolines were tested against ESBL-producing E. coli and MRSA, with some compounds showing high antibacterial activity. nih.govmdpi.com Another study focused on N-benzyl tricyclic indolines, which contain a quinoline-like structure, as novel antibacterial agents specifically against MRSA, with minimum inhibitory concentrations (MICs) reported as low as 32 μg/mL for the initial screening hit. nih.gov Furthermore, quinoxaline derivatives, which are structurally related to quinolines, have shown synergistic activity with conventional antibiotics like penicillin against MRSA, significantly reducing the MIC of penicillin. nih.govnih.gov

Table 2: Examples of In Vitro Activity of Quinolone/Quinoxaline Derivatives against Resistant Bacteria
Compound ClassTarget OrganismObserved ActivityReference
Functionalized Phenoxy QuinolinesMRSASignificant antibacterial activity nih.govmdpi.com
N-benzyl Tricyclic IndolinesMRSAMIC values of 32 µg/mL nih.gov
3-Hydrazinoquinoxaline-2-thiol (in combination with Penicillin)MRSASynergistic effect, reducing Penicillin MIC up to 64-fold nih.govnih.gov

The most well-characterized mechanism of action for the broader class of quinolone antibiotics is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govmdpi.comwikipedia.org These enzymes are essential for managing the topological state of DNA during replication, transcription, and repair. mdpi.comwikipedia.org

DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve the positive superhelical strain that accumulates ahead of the replication fork. nih.govwikipedia.orgyoutube.com Quinolones bind to the complex formed between DNA gyrase and DNA, stabilizing it. nih.gov This stabilization traps the enzyme on the DNA, leading to a cessation of the enzyme's catalytic cycle and the formation of double-stranded DNA breaks, which are ultimately fatal to the bacterium. nih.govyoutube.com

Topoisomerase IV: This enzyme is primarily involved in the decatenation, or separation, of daughter chromosomes after DNA replication. Inhibition of topoisomerase IV by quinolones prevents bacterial cell division. mdpi.comyoutube.com

While this is the primary mechanism for fluoroquinolones, other quinoline-based compounds may exhibit different modes of action. Some studies suggest that certain derivatives could interfere with other cellular processes, but the inhibition of DNA topoisomerases remains the most prominent and widely accepted mechanism for this class of antibacterials. nih.govnih.gov

In Vitro Antiproliferative Effects on Cancer Cell Lines

The potential of quinoline derivatives as anticancer agents has been a subject of extensive research. However, specific data on the antiproliferative effects of this compound are limited.

A review of the current scientific literature does not yield specific data on the in vitro antiproliferative activity of this compound against the human malignant melanoma cell line C-32, the triple-negative breast cancer cell line MDA-MB-231, or the lung carcinoma cell line A549. While studies on other quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, direct experimental evidence for this compound on these specific cell lines is not publicly available. Research on a related compound, 3-Benzyl-5-bromo-2-methoxyquinoline, has indicated cytotoxic effects against cancer cells in vitro, suggesting that the this compound scaffold may possess antiproliferative properties worth investigating.

Specific studies identifying the cellular pathways affected by this compound in cancer cells are not found in the reviewed literature. For the broader class of quinoline derivatives, anticancer effects are often associated with the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov Apoptosis can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspase proteins. mdpi.comkoreascience.kr Disruption of the normal cell cycle progression, leading to arrest in phases such as G1/S or G2/M, is another common mechanism by which cytotoxic compounds inhibit tumor growth. nih.govnih.gov Elucidating whether this compound affects these or other pathways, such as those involving Bcl-2 family proteins or p53, would require direct experimental investigation. nih.govnih.gov

Other Investigated In Vitro Enzyme Inhibitory Activities

The inhibitory potential of this compound against various enzymes is another area of scientific interest, though specific data remains scarce.

There is no specific information available in the scientific literature regarding the in vitro alpha-glucosidase inhibitory activity of this compound. Alpha-glucosidase inhibitors are a class of compounds investigated for the management of type 2 diabetes because they can delay carbohydrate digestion and reduce postprandial hyperglycemia. mdpi.comnih.gov The enzyme, located in the intestinal brush border, hydrolyzes complex carbohydrates into absorbable monosaccharides. youtube.com Numerous quinoline-based compounds have been synthesized and evaluated for this activity, with some showing potent inhibition, but this compound has not been specifically reported among them. nih.gov

Currently, there is no published research detailing the in vitro inhibitory effects of this compound on other specific enzyme targets such as Methionine Aminopeptidase-2 (MetAP-2), N-Myristoyltransferase (NMT), Acetylcholinesterase (AChE), or Butyrylcholinesterase (BuChE). These enzymes represent important targets for various therapeutic areas, including oncology and neurodegenerative diseases, but investigation into their interaction with this compound has not been documented.

General Biological Screening Methodologies (In Vitro)

The evaluation of the biological activities of novel compounds like this compound involves a variety of standardized in vitro assays. These methodologies are crucial for initial screening and mechanistic studies.

Cell Viability and Cytotoxicity Assays: To assess antiproliferative effects, colorimetric assays are commonly employed. These assays quantify the number of viable cells after treatment with the test compound.

MTT Assay: This assay is based on the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. nih.gov The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically.

SRB Assay: The Sulforhodamine B (SRB) assay is another widely used method that relies on the ability of the SRB dye to bind stoichiometrically to cellular proteins under mildly acidic conditions. nih.govscispace.com The amount of bound dye, which is extracted and measured, is directly proportional to the total cellular protein mass. scispace.comsaudijournals.com This method is simple, sensitive, and the endpoint is stable. nih.govscispace.com

Cell Cycle Analysis:

Flow Cytometry: This technique is the gold standard for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). thermofisher.combiocompare.com Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI) or DAPI. nih.govbiocompare.com The fluorescence intensity of individual cells is measured as they pass through a laser beam, allowing for the quantification of the cell population in each phase. thermofisher.com This analysis can reveal if a compound induces cell cycle arrest at a specific checkpoint. nih.govresearchgate.netresearchgate.net

Enzyme Inhibition Assays:

Alpha-Glucosidase Inhibition Assay: The inhibitory activity against α-glucosidase is typically measured spectrophotometrically. protocols.ioprotocols.io The assay involves incubating the enzyme with the test compound before adding a substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG). protocols.io The enzyme hydrolyzes pNPG to release p-nitrophenol, a yellow product whose absorbance can be measured over time to determine the rate of reaction. tci-thaijo.org A reduction in the rate indicates enzyme inhibition.

The table below provides an interactive summary of common in vitro assays used for biological screening.

Assay TypeMethodPrincipleApplication
Cytotoxicity MTT AssayEnzymatic reduction of tetrazolium salt by viable cells.Measures cell viability and proliferation.
Cytotoxicity SRB AssayStaining of total cellular protein with Sulforhodamine B dye.Quantifies cell density based on protein content.
Cell Cycle Flow CytometryStaining of DNA with a fluorescent dye to measure cellular DNA content.Determines the percentage of cells in each phase of the cell cycle.
Enzyme Inhibition SpectrophotometryMeasures the change in absorbance of a substrate or product over time.Quantifies the inhibitory effect of a compound on a specific enzyme.

Structure Activity Relationship Sar Studies of 3 Benzyl 2 Methoxyquinoline Derivatives

Influence of Substituents on In Vitro Biological Profiles

The biological activity of 3-benzyl-2-methoxyquinoline derivatives is profoundly influenced by the nature and position of various substituents. Key areas of modification that dictate the potency and selectivity of these compounds include the benzyl (B1604629) group, the methoxy (B1213986) group at the 2-position, and the quinoline (B57606) core itself.

Role of the Benzyl Moiety

The benzyl group at the 3-position of the quinoline ring plays a pivotal role in the interaction of these derivatives with their biological targets. Modifications to the phenyl ring of this moiety can significantly alter the compound's activity. For instance, in the context of antitubercular agents, the spatial arrangement and electronic properties of the benzyl group are critical for potent activity.

Substitution on Benzyl Ring Observed Effect on Biological Activity
UnsubstitutedBaseline activity
Electron-donating groups (e.g., -CH₃, -OCH₃)Can enhance activity, potentially through improved binding affinity.
Electron-withdrawing groups (e.g., -Cl, -F)May increase or decrease activity depending on the specific target and their position on the ring.
Bulky substituentsCan lead to steric hindrance, often reducing biological activity.

Research on related heterocyclic compounds has shown that the presence and position of substituents on a benzyl ring can dramatically influence biological outcomes. For example, in a series of N-benzyl-3-sulfonamidopyrrolidines, the nature of the substituent on the benzyl ring was found to be a key determinant of their antibacterial activity.

Significance of the Methoxy Group

The methoxy group at the 2-position of the quinoline scaffold is another critical determinant of biological activity. This group can influence the molecule's conformation, electronic distribution, and metabolic stability. The oxygen atom can act as a hydrogen bond acceptor, potentially anchoring the molecule within the active site of a target protein.

Bioisosteric replacement of the methoxy group with other functionalities has been a strategy to probe its importance and to modulate the pharmacological properties of quinoline derivatives.

Group at C-2 Position Potential Impact on Biological Activity
Methoxy (-OCH₃)Favorable for activity in many cases, contributing to binding and metabolic stability.
Ethoxy (-OCH₂CH₃)May offer similar or slightly altered activity and metabolic profile.
Halogens (e.g., -Cl)Can alter electronic properties and binding interactions, with variable effects on activity.
Amino groups (-NH₂)Introduces a hydrogen bond donor, which could lead to different binding modes and activities.

Studies on quinoline derivatives have highlighted that modifications at the C-2 position can significantly impact their biological profiles, including their efficacy as anticancer and antimicrobial agents.

Effects of Quinoline Ring Substitutions (e.g., halogens, other functional groups)

For instance, the presence of a bromine atom at the 6-position, as seen in the synthetic intermediate 3-benzyl-6-bromo-2-methoxyquinoline (B32111), is a key structural feature in the synthesis of the antitubercular drug bedaquiline.

Quinoline Ring Substitution Observed Effect on Biological Activity
Halogens (e.g., -Br, -Cl at C-6, C-7)Often enhances lipophilicity and can lead to improved cell permeability and target engagement. The position and nature of the halogen are critical.
Methyl (-CH₃)Can increase lipophilicity and may provide beneficial steric interactions within a binding pocket.
Methoxy (-OCH₃)Can increase polarity and provide additional hydrogen bonding opportunities.

Research on various quinoline-based agents has consistently demonstrated that the type and position of substituents on the quinoline nucleus are critical for their therapeutic efficacy. biointerfaceresearch.com

Lipophilicity and Electronic Properties in SAR

The lipophilicity and electronic properties of this compound derivatives are key physicochemical parameters that govern their structure-activity relationships. These properties influence drug absorption, distribution, metabolism, excretion (ADME), and target binding affinity.

Lipophilicity , often expressed as logP, plays a crucial role in a molecule's ability to traverse biological membranes. For many quinoline derivatives, an optimal range of lipophilicity is required for potent biological activity.

Increased Lipophilicity : Generally achieved by introducing non-polar substituents such as halogens or alkyl groups. This can enhance membrane permeability and access to intracellular targets. However, excessive lipophilicity can lead to poor aqueous solubility and increased non-specific binding.

Decreased Lipophilicity : Can be achieved by introducing polar functional groups like hydroxyl or amino groups. This may improve solubility but can hinder cell penetration.

Electronic Properties , such as the electron-donating or electron-withdrawing nature of substituents, significantly impact the reactivity and binding interactions of the molecule. These properties can be quantified by parameters like the Hammett constant (σ).

Electron-donating groups (e.g., -OCH₃, -CH₃) can increase the electron density of the quinoline ring system, potentially enhancing π-π stacking interactions with aromatic residues in a protein's active site.

Electron-withdrawing groups (e.g., -NO₂, -CF₃, halogens) decrease the electron density and can alter the molecule's electrostatic potential, influencing interactions with polar residues.

Quantitative structure-activity relationship (QSAR) studies on quinoline derivatives often reveal a strong correlation between these physicochemical parameters and biological activity, underscoring their importance in rational drug design.

Pharmacophore Elucidation (conceptual)

Based on the available SAR data for quinoline derivatives with antitubercular activity, a conceptual pharmacophore model for this compound derivatives can be proposed. This model highlights the key structural features essential for biological activity.

A typical pharmacophore model for this class of compounds would likely include:

Aromatic Ring Feature: The quinoline core serves as a crucial aromatic feature, likely involved in π-π stacking or hydrophobic interactions with the target protein.

Hydrogen Bond Acceptor: The nitrogen atom within the quinoline ring and the oxygen atom of the 2-methoxy group can act as hydrogen bond acceptors, forming key interactions within the binding site.

Hydrophobic/Aromatic Moiety: The 3-benzyl group provides a significant hydrophobic and aromatic region that is essential for binding. The orientation and substitution pattern of this group are critical for optimizing van der Waals and aromatic interactions.

Additional Interaction Points: Substituents on the quinoline ring, such as halogens, can provide additional hydrophobic or halogen bonding interactions, further anchoring the molecule to its target.

The spatial arrangement of these features is paramount. The relative positioning of the quinoline ring, the methoxy group, and the benzyl moiety defines the three-dimensional shape of the molecule, which must be complementary to the topology of the biological target's active site. Pharmacophore models serve as valuable tools in virtual screening and the rational design of new, more potent analogs of this compound.

Role As a Precursor in Advanced Chemical Synthesis for Research Purposes

Intermediate in Complex Quinoline (B57606) Derivatives Synthesis

The utility of the 3-benzyl-2-methoxyquinoline scaffold is prominently demonstrated through its role as a crucial intermediate in the synthesis of more complex quinoline derivatives. Researchers utilize this compound as a foundational structure to build a variety of substituted quinolines. A notable example from the literature is the synthesis of 3-benzyl-6-bromo-2-methoxyquinoline (B32111), which itself is a key intermediate. chemicalbook.comtandfonline.comtandfonline.com This bromo-derivative is prepared via a substitution reaction where 3-benzyl-6-bromo-2-chloroquinoline (B1442986) is refluxed with sodium methoxide (B1231860) in anhydrous methanol (B129727). tandfonline.comchemicalbook.com

This synthesis highlights how the core structure is amenable to modification. The methoxy (B1213986) group at the C2 position is introduced in the final step of this particular sequence, replacing a chloro group. tandfonline.com This transformation is significant as the 2-methoxy group can influence the electronic properties of the quinoline ring and can also be a site for further chemical reactions.

The general synthetic pathway underscores the role of such compounds as versatile platforms. For instance, the synthesis of 3-benzyl-6-bromo-2-chloroquinoline, the precursor to the methoxy derivative, involves a multi-step process starting from p-bromoaniline and hydrocinnamoyl chloride. tandfonline.com This systematic construction allows chemists to introduce specific functionalities at various positions on the quinoline ring, demonstrating the modular nature of these synthetic routes.

Table 1: Synthesis of a Representative Complex Quinoline Derivative

StepStarting MaterialsReagentsProductPurpose
1p-Bromoaniline, Hydrocinnamoyl chlorideDichloromethane, TriethylamineN-(4-Bromophenyl)-3-phenylpropionamideFormation of the amide precursor. tandfonline.com
2N-(4-Bromophenyl)-3-phenylpropionamidePhosphorus oxychloride, DMF3-Benzyl-6-bromo-2-chloroquinolineCyclization and chlorination to form the quinoline core. tandfonline.com
33-Benzyl-6-bromo-2-chloroquinolineSodium methoxide, Anhydrous methanol3-Benzyl-6-bromo-2-methoxyquinolineIntroduction of the methoxy group. tandfonline.comchemicalbook.com

This structured synthetic approach allows for the creation of a library of complex quinoline derivatives by varying the starting materials and reagents, with the this compound framework serving as a key structural motif.

Applications in Medicinal Chemistry Research Programs

In the field of medicinal chemistry research, the quinoline nucleus is a privileged scaffold, forming the core of many biologically active compounds. nih.gov Consequently, precursors like this compound and its analogues are of significant interest for the synthesis of novel molecules for biological screening.

The bromo-derivative, 3-benzyl-6-bromo-2-methoxyquinoline, is explicitly identified as a reactant used in the laboratory-scale preparation of Bedaquiline, a compound investigated for its potential antituberculosis properties. chemicalbook.comchemicalbook.com This connection highlights the direct relevance of this chemical scaffold in research programs aimed at discovering new therapeutic agents. The synthesis of Bedaquiline and related analogues for research purposes relies on the availability of such specific quinoline intermediates.

The broader importance of quinoline derivatives in medicinal chemistry is vast. They are investigated for a wide range of potential biological activities. Research programs often focus on synthesizing libraries of related compounds to explore structure-activity relationships (SAR). The this compound structure provides a template that can be systematically modified. For example, researchers can explore the effects of different substituents on the benzyl (B1604629) ring or replace the methoxy group with other functionalities to modulate the biological profile of the resulting molecules.

Table 2: Role in Medicinal Chemistry Research

Compound ClassResearch FocusRationale
Substituted QuinolinesDiscovery of novel biologically active agentsThe quinoline core is a well-established pharmacophore. nih.gov
Bedaquiline AnaloguesAntituberculosis research3-Benzyl-6-bromo-2-methoxyquinoline is a known precursor for Bedaquiline synthesis. chemicalbook.com
Novel HeterocyclesExploration of new chemical spaceUsed as a building block to create diverse molecular architectures for biological screening. researchgate.net

It is important to note that the application discussed here is strictly within the context of preclinical research and discovery, not clinical use.

Contribution to Heterocyclic Chemistry Research

The synthesis and manipulation of compounds like this compound are central to the advancement of heterocyclic chemistry. This field of chemistry focuses on the properties and reactions of cyclic compounds containing atoms of at least two different elements in their rings. Quinolines, as nitrogen-containing heterocycles, are a major focus of this research area.

The synthesis of 3-benzyl-6-bromo-2-methoxyquinoline itself is an exercise in heterocyclic chemistry, employing classical reactions like cyclization and nucleophilic aromatic substitution. tandfonline.com Research into optimizing these synthetic routes, perhaps by using novel catalysts or reaction conditions, contributes to the broader knowledge base of chemical synthesis. researchgate.netiipseries.org

Furthermore, the this compound scaffold serves as a substrate for exploring new chemical transformations. The reactivity of the quinoline ring, the benzyl group, and the methoxy group can be investigated, leading to the development of new synthetic methodologies. For example, the methoxy group at the C2 position can potentially be substituted by other nucleophiles, or the benzyl group could be functionalized further. These explorations expand the toolkit available to synthetic chemists for creating complex molecular architectures. The study of such molecules, including their structural confirmation through techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, also contributes valuable data to the field. tandfonline.comtandfonline.com

Future Research Directions in 3 Benzyl 2 Methoxyquinoline Chemistry

Exploration of Asymmetric Synthetic Routes

The synthesis of chiral molecules is a cornerstone of modern drug discovery, as enantiomers of a compound can exhibit significantly different biological activities. To date, the synthesis of 3-benzyl-2-methoxyquinoline derivatives has largely focused on racemic preparations. A significant future avenue lies in the development of asymmetric synthetic methodologies to access enantiomerically pure or enriched forms of these compounds.

Future research should focus on:

Chiral Catalysis: The development of novel chiral catalysts, such as Brønsted acids or transition-metal complexes, could enable the enantioselective synthesis of 3-substituted tetrahydroquinolines, which can then be aromatized to the desired quinoline (B57606). liv.ac.uk The use of phosphorus-free chiral cationic ruthenium(II)/η⁶-arene-N-monosulfonylated diamine complexes, which have proven effective for the asymmetric hydrogenation of other quinolines, could be adapted for this purpose. nih.gov

Central-to-Axial Chirality Conversion: Inspired by recent successes in the synthesis of quinoline-naphthalene atropisomers, researchers could explore strategies where a stereocenter, established in an initial reaction like a Povarov cycloaddition, is converted into an axis of chirality through a subsequent oxidation step. researchgate.net This could lead to novel, sterically hindered this compound derivatives with unique conformational properties.

Kinetic Resolution: For existing racemic mixtures, the application of enzymatic or metal-catalyzed kinetic resolution could provide a viable pathway to separate enantiomers, allowing for the biological evaluation of individual stereoisomers.

The successful implementation of these strategies will provide access to a new chemical space of chiral this compound derivatives, which is crucial for developing more selective and potent therapeutic agents.

Synthetic StrategyPotential Catalyst/MethodTarget ChiralityReference
Asymmetric HydrogenationChiral Ruthenium(II)-Diamine ComplexesPoint Chirality nih.gov
Asymmetric ReductionCyclopentadiene-based Chiral Brønsted AcidPoint Chirality liv.ac.uk
Atroposelective SynthesisChiral Phosphoric Acid (CPA) CatalysisAxial Chirality researchgate.netmdpi.com

Advanced Computational Modeling for Mechanism Elucidation

While synthetic methods provide the "how," computational chemistry can illuminate the "why," offering deep insights into reaction mechanisms, transition states, and molecular properties. Future research should leverage advanced computational tools to guide the synthesis and design of this compound derivatives.

Key areas for computational investigation include:

Transition State Analysis: Classic quinoline syntheses like the Friedländer annulation are foundational. researchgate.netorganic-chemistry.org Employing Density Functional Theory (DFT) to model the transition states of reactions used to synthesize the this compound core can help optimize reaction conditions, predict regioselectivity, and rationalize catalyst performance. researchgate.net

Machine Learning Models: Emerging machine-learning approaches can predict transition state structures with significantly reduced computational cost compared to traditional quantum chemistry methods. mit.edu Applying these models could accelerate the discovery of novel synthetic routes and catalysts.

Property Prediction: DFT and Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic and photophysical properties of novel this compound derivatives before their synthesis. rsc.orgresearchgate.net This is particularly valuable for designing molecules with specific functions, such as fluorescence for biological probes. Understanding properties like the HOMO-LUMO gap can also provide insights into the molecule's reactivity and stability. nih.gov

Computational MethodApplication AreaResearch GoalReference
Density Functional Theory (DFT)Reaction Mechanism StudiesElucidate transition states in Friedländer or Combes synthesis. researchgate.net
Time-Dependent DFT (TD-DFT)Property PredictionPredict absorption/emission spectra for new fluorescent probes. rsc.org
Machine Learning (Generative AI)Transition State PredictionRapidly screen potential reactions and catalyst designs. mit.edu

Design of Novel this compound Scaffolds for Chemical Biology Probes

Chemical biology probes are essential tools for visualizing and interrogating biological processes. The this compound scaffold is an attractive core for developing such probes due to its structural rigidity and synthetic tractability.

Future work should aim to:

Develop Fluorescent Probes: The quinoline core is inherently fluorescent, a property that can be tuned and enhanced through chemical modification. Adding small functional groups, such as a dimethylamino group, can create a highly tunable fluorescent scaffold suitable for live-cell imaging. nih.govnih.govmorressier.com Future efforts could focus on synthesizing this compound analogues with solvatochromic or pH-sensitive properties, allowing them to report on their local microenvironment within a cell.

Create Bioconjugatable Probes: By introducing a reactive handle (e.g., an azide (B81097) or alkyne for click chemistry, or a carboxylic acid for amide coupling) onto the benzyl (B1604629) or quinoline ring, the scaffold can be linked to other molecules. This would enable the creation of probes for target identification or activity-based protein profiling.

Synthesize Radiolabeled Tracers: For in vivo imaging or biodistribution studies, radioisotopes can be incorporated into the molecular structure. Building on work with related quinazoline (B50416) structures, derivatives of this compound could be labeled with isotopes like Iodine-125 for use as radiotracers in preclinical research.

Probe TypeDesign StrategyPotential ApplicationReference
Fluorescent ProbeIntroduce a dimethylamino group at position 7.Live-cell imaging, tracking intracellular localization. nih.gov
Ion SensorIncorporate a chelating moiety (e.g., 8-carboxamido).Detection of specific metal ions like Zn²⁺. researchgate.net
Bioconjugatable ProbeAdd an azide or alkyne group for "click" chemistry.Target identification and validation. morressier.com

Investigation of New In Vitro Biological Targets and Pathways

The biological activity of quinoline derivatives is well-established, with applications ranging from antimalarials to anticancer agents. nih.govacs.org While 3-benzyl-6-bromo-2-methoxyquinoline (B32111) is known as an intermediate for the anti-tuberculosis drug Bedaquiline, the broader biological potential of the core scaffold is underexplored. pharmaffiliates.comchemicalbook.com

Future research should systematically explore new biological applications by:

Anticancer Screening: A library of this compound analogues should be screened against a panel of human cancer cell lines, such as those from the National Cancer Institute (NCI-60). rsc.org Studies on related quinoline compounds have identified potent activity against breast (MCF-7), leukemia (K-562), and cervical (HeLa) cancer cells. nih.gov

Target-Based Assays: Based on the known mechanisms of other quinoline derivatives, new analogues should be tested for inhibitory activity against specific molecular targets. Promising targets include:

Tubulin: Many quinoline-chalcone hybrids disrupt microtubule dynamics by binding to the colchicine (B1669291) site on tubulin, making this a key pathway to investigate. rsc.orgrsc.org

Kinases: Epidermal Growth Factor Receptor (EGFR) is a validated cancer target inhibited by some quinoline-chalcone derivatives. rsc.org

Epigenetic Enzymes: Novel quinoline compounds have shown inhibitory and degradative activity against DNA methyltransferases (DNMTs), suggesting a role in epigenetic modulation. mdpi.com

In Silico Screening: Computational, ligand-based drug design approaches like 3D-QSAR can be used to build models that predict the biological activity of new derivatives, helping to prioritize synthetic efforts. mdpi.com

Potential Target ClassSpecific ExampleRationaleReference
Cytoskeletal ProteinsTubulin (Colchicine Site)Known target for quinoline-chalcone hybrids. rsc.orgrsc.org
Protein KinasesEpidermal Growth Factor Receptor (EGFR)Validated target for other quinoline-based inhibitors. rsc.org
Epigenetic EnzymesDNA Methyltransferases (DNMT1, DNMT3A)Novel mechanism identified for quinoline scaffolds. mdpi.com

Development of Sustainable Synthetic Methodologies

The principles of green chemistry—minimizing waste, reducing energy consumption, and using less hazardous materials—are increasingly important in chemical synthesis. researchgate.netacs.org Future research on this compound should prioritize the development of more sustainable and environmentally benign synthetic routes.

Promising areas for development include:

Use of Greener Solvents and Catalysts: Traditional quinoline syntheses often require harsh conditions and hazardous reagents. nih.gov Future work should explore the use of greener solvents like water or ethanol (B145695) and employ recyclable, non-toxic catalysts. researchgate.net Earth-abundant metal catalysts, such as those based on iron or copper, offer a sustainable alternative to precious metal catalysts. beilstein-journals.orgijstr.orgresearchgate.net

Solvent-Free and Microwave-Assisted Reactions: Performing reactions under solvent-free conditions minimizes waste and can simplify purification. acs.orgresearchgate.net Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov

Nanocatalysis: The use of nanocatalysts offers advantages such as high surface area, enhanced reactivity, and ease of recovery and reuse, making them ideal for developing sustainable synthetic protocols for quinoline derivatives. nih.govacs.org

Atom-Economic Reactions: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core tenet of green chemistry. One-pot, multi-component reactions are particularly effective in this regard. organic-chemistry.org

Sustainable ApproachKey FeatureAdvantageReference
NanocatalysisUse of Fe₃O₄ or ZnO nanoparticles.High efficiency, catalyst recyclability. nih.gov
Earth-Abundant Metal CatalysisEmploying Fe or Cu catalysts.Low cost, reduced toxicity vs. precious metals. beilstein-journals.orgijstr.org
Solvent-Free SynthesisReactions conducted without a solvent medium.Reduced waste, simplified workup. researchgate.net
Alternative Energy SourcesMicrowave irradiation or ultrasound.Faster reaction times, lower energy consumption. nih.gov

Q & A

Q. Q1. What are the recommended synthetic pathways for preparing 3-Benzyl-2-methoxyquinoline with high purity?

A multi-step synthesis approach is commonly employed. For example, a four-step protocol involving bromination, benzylation, methoxylation, and purification via column chromatography has been validated for structurally similar quinoline derivatives (e.g., 3-benzyl-6-bromo-2-methoxyquinoline). Key steps include optimizing reaction temperatures (e.g., 60–80°C for benzylation) and using anhydrous solvents (e.g., DMF) to minimize side reactions . Confirm purity via FTIR, NMR (¹H/¹³C), and mass spectrometry, ensuring <5% impurity for downstream applications .

Q. Q2. How can crystallographic data for this compound be validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a recent study on 3-benzyl-6-bromo-2-methoxyquinoline confirmed bond lengths (C–C: 1.38–1.42 Å) and dihedral angles (quinoline ring vs. benzyl group: ~85°) using SHELXL refinement . Pair SC-XRD with density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to compare experimental and optimized molecular geometries, reducing systematic errors in crystallographic interpretation .

Q. Q3. What analytical techniques are critical for characterizing substituent effects in this compound derivatives?

  • Spectroscopy : Use ¹H NMR to monitor methoxy (-OCH₃) proton shifts (δ 3.8–4.0 ppm) and benzyl group aromatic protons (δ 7.2–7.5 ppm).
  • Chromatography : HPLC with C18 columns (acetonitrile/water gradient) resolves positional isomers (e.g., 2-methoxy vs. 6-methoxy derivatives).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ for C₁₇H₁₅NO: calculated 250.12, observed 250.11) .

Advanced Research Questions

Q. Q4. How do computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical molecular geometries?

For this compound, DFT studies (B3LYP/6-311++G**) reveal that steric hindrance between the benzyl group and methoxy substituent distorts the quinoline ring, reducing planarity by ~5° compared to X-ray data. This discrepancy arises from crystal packing forces not modeled in DFT. To reconcile results, use Grimme’s D3 dispersion correction in DFT or refine intermolecular interactions via Hirshfeld surface analysis .

Q. Q5. What strategies address contradictory bioactivity data in studies of this compound analogs?

Contradictions often stem from assay variability (e.g., cell line sensitivity, IC₅₀ protocols). For example:

  • In vitro : Use standardized MTT assays (48h incubation, triplicate runs) for cytotoxicity screening.
  • Structure-activity relationship (SAR) : Compare substituent effects (e.g., 3-benzyl vs. 3-propyl groups) across multiple studies to identify trends. For instance, benzyl groups enhance lipophilicity (logP > 3.5), improving membrane permeability but reducing aqueous solubility .
  • Validation : Cross-validate with orthogonal assays (e.g., fluorescence-based enzymatic inhibition vs. radioligand binding) .

Q. Q6. How can molecular electrostatic potential (MEP) maps guide the design of this compound-based inhibitors?

MEP analysis (via DFT) identifies electrophilic/nucleophilic regions. For this compound:

  • The methoxy oxygen exhibits high electron density (−45 kcal/mol), favoring hydrogen bonding with target proteins (e.g., kinase active sites).
  • The benzyl group’s aromatic π-system (−10 kcal/mol) supports hydrophobic interactions.
    Use these insights to prioritize derivatives with substituents enhancing complementary electrostatic interactions (e.g., nitro groups for increased electrophilicity) .

Methodological Considerations

Q. Q7. How should researchers optimize reaction conditions to minimize byproducts during benzylation?

  • Catalyst screening : Test Pd/C vs. CuI for Ullmann-type coupling; Pd/C typically reduces side reactions (e.g., dehalogenation).
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states but may increase decomposition at >100°C.
  • Kinetic monitoring : Use in-situ FTIR to track benzyl group incorporation (C–H stretch at 3030 cm⁻¹) .

Q. Q8. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?

  • Non-linear regression : Fit IC₅₀ curves using four-parameter logistic models (e.g., GraphPad Prism).
  • Error analysis : Report 95% confidence intervals and use ANOVA for cross-condition comparisons (e.g., p < 0.01 for significant differences).
  • Reproducibility : Include positive controls (e.g., doxorubicin for cytotoxicity assays) and validate with ≥3 independent replicates .

Data Contradiction Analysis

Q. Q9. How can conflicting crystallographic and spectroscopic data be resolved for this compound polymorphs?

  • Variable-temperature XRD : Identify temperature-dependent conformational changes (e.g., methoxy rotation barriers).
  • Solid-state NMR : Compare ¹³C chemical shifts for crystalline vs. amorphous phases (e.g., δ 55 ppm for crystalline methoxy carbons).
  • Energy frameworks (MERCURY) : Model lattice energies to explain preferential polymorph formation .

Q. Q10. Why do computational predictions of logP for this compound differ from experimental values?

DFT-derived logP (e.g., via COSMO-RS) often underestimates experimental values by 0.5–1.0 units due to implicit solvent models neglecting specific solute-solvent interactions. Calibrate predictions using a training set of known quinoline derivatives with measured logP (e.g., 4-hydroxy-2-methylquinoline: exp. logP 2.8 vs. calc. 2.1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.